α-Glucosidase Inhibitory Activity: Direct Head-to-Head Comparison of Ortho, Meta, and Para Chlorobenzyl Isomers
In a standardized α-glucosidase inhibition assay, 2-chlorobenzyl alcohol (ortho isomer, compound 6e) exhibited an IC₅₀ of 663.7 ± 1.2 µM, representing a 13.8-fold lower potency than the meta isomer 3-chlorobenzyl alcohol (IC₅₀ = 48.2 ± 0.4 µM) and a 6.9-fold lower potency than the para isomer 4-chlorobenzyl alcohol (IC₅₀ = 96.6 ± 0.1 µM). All three positional isomers were evaluated under identical experimental conditions alongside the reference inhibitor acarbose (IC₅₀ = 750.0 ± 5.0 µM) [1]. Notably, the ortho-chloro substitution produced the weakest inhibition among all halogenated benzyl derivatives tested in this series, including fluoro, bromo, and dichloro analogs.
| Evidence Dimension | α-Glucosidase enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 663.7 ± 1.2 µM (2-chlorobenzyl alcohol, ortho isomer) |
| Comparator Or Baseline | 3-chlorobenzyl alcohol (meta): IC₅₀ = 48.2 ± 0.4 µM; 4-chlorobenzyl alcohol (para): IC₅₀ = 96.6 ± 0.1 µM; Acarbose (reference): IC₅₀ = 750.0 ± 5.0 µM |
| Quantified Difference | 13.8-fold less potent than 3-chloro isomer; 6.9-fold less potent than 4-chloro isomer; 1.13-fold more potent than acarbose |
| Conditions | In vitro α-glucosidase enzyme inhibition assay; data reported as mean ± SD |
Why This Matters
For researchers investigating α-glucosidase inhibition, the ortho isomer's unique potency profile—significantly weaker than its positional isomers—defines a distinct SAR control compound essential for validating substitution effects, rather than a candidate for inhibition studies.
- [1] PMC10020548 Table 1. (n.d.). IC₅₀ values (µM) of benzyl derivatives against α-glucosidase. National Center for Biotechnology Information. View Source
